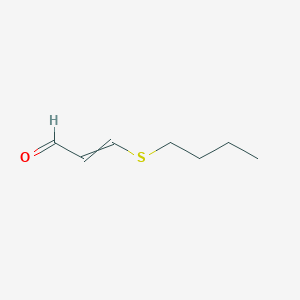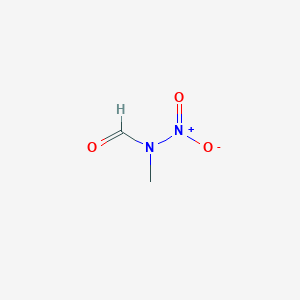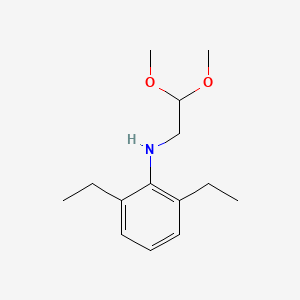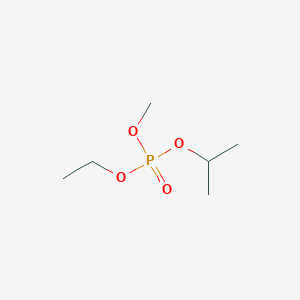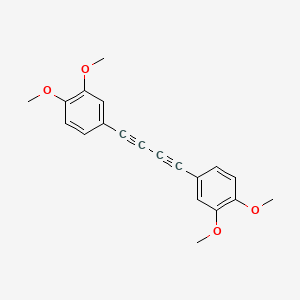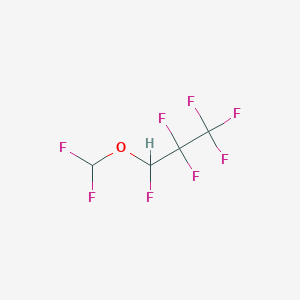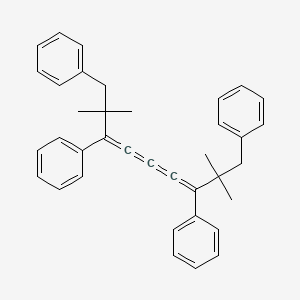![molecular formula C16H14O4 B14619092 3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one CAS No. 58702-36-6](/img/structure/B14619092.png)
3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one is an organic compound that features a furan ring, an oxirane (epoxide) group, and a phenyl group connected through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Oxirane Group: The oxirane group is introduced via epoxidation of an alkene using peracids such as m-chloroperbenzoic acid (m-CPBA).
Coupling with the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the furan ring is acylated with a phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the propenone linkage can be reduced to form alcohols.
Substitution: The oxirane group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane group under mild conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one involves its interaction with various molecular targets and pathways. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The furan ring and phenyl group may also contribute to the compound’s overall biological activity through interactions with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-3-(2-methoxy-phenyl)-propylamine: Similar structure but with an amine group instead of the propenone linkage.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Contains oxirane groups and phenyl rings but lacks the furan ring.
(S)-8-((3,3-Dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one: Contains an oxirane group and a chromenone structure.
Uniqueness
3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one is unique due to its combination of a furan ring, an oxirane group, and a phenyl group connected through a propenone linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
58702-36-6 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-(furan-2-yl)-1-[2-(oxiran-2-ylmethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c17-15(8-7-12-4-3-9-18-12)14-5-1-2-6-16(14)20-11-13-10-19-13/h1-9,13H,10-11H2 |
InChI Key |
XYEDJZKEIYQEGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


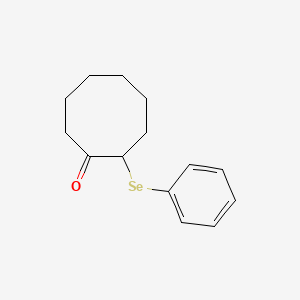
![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)

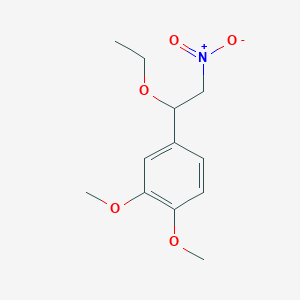
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)
![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
